molecular formula C22H23NO5 B2361176 (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2034997-27-6

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2361176
CAS No.: 2034997-27-6
M. Wt: 381.428
InChI Key: VNPOPXTULYDVEL-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a benzofuran moiety, a methoxyethyl group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acrylamide Backbone: The acrylamide backbone is formed by reacting the benzofuran derivative with 3,4-dimethoxyphenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

    (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Unique due to the presence of both benzofuran and dimethoxyphenyl groups.

    (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-phenylacrylamide: Lacks the dimethoxy groups, which may result in different biological activities.

    (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)acrylamide: Contains only one methoxy group on the phenyl ring, potentially altering its reactivity and interactions.

Uniqueness: The presence of both benzofuran and dimethoxyphenyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-25-18-10-8-15(12-19(18)26-2)9-11-22(24)23-14-21(27-3)20-13-16-6-4-5-7-17(16)28-20/h4-13,21H,14H2,1-3H3,(H,23,24)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPOPXTULYDVEL-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.